molecular formula C8H7FN2O B577959 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1222533-77-8

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B577959
CAS No.: 1222533-77-8
M. Wt: 166.155
InChI Key: JCDBQJKEYXAFKW-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a fluorinated heterocyclic compound. Heterocyclic compounds are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of a fluorine atom often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a fluorinated amine with a suitable diketone or aldehyde under acidic or basic conditions to form the desired naphthyridinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, possibly involving the formation of N-oxides.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the fluorine or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1,8-naphthyridin-2(1H)-one: Lacks the fluorine atom, which might result in different biological activity and stability.

    6-Chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one: Chlorine instead of fluorine, potentially altering reactivity and biological properties.

Uniqueness

The presence of the fluorine atom in 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one can significantly influence its chemical and biological properties, making it unique compared to its non-fluorinated or differently halogenated counterparts.

Properties

IUPAC Name

6-fluoro-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDBQJKEYXAFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678403
Record name 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-77-8
Record name 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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